molecular formula C30H27N5O8 B2909234 N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894932-01-5

N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

カタログ番号: B2909234
CAS番号: 894932-01-5
分子量: 585.573
InChIキー: TYUCHSBSQQKCNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a structurally complex quinazolinone derivative featuring a dioxoloquinazolinone core, a 3-phenyl-1,2,4-oxadiazole substituent, and a 3,4-dimethoxyphenethyl acetamide side chain. Its design likely aims to optimize pharmacokinetic properties, such as solubility and target binding, through the inclusion of methoxy groups and the oxadiazole ring, which are known to enhance metabolic stability and receptor interactions .

特性

CAS番号

894932-01-5

分子式

C30H27N5O8

分子量

585.573

IUPAC名

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C30H27N5O8/c1-39-22-9-8-18(12-23(22)40-2)10-11-31-26(36)15-34-21-14-25-24(41-17-42-25)13-20(21)29(37)35(30(34)38)16-27-32-28(33-43-27)19-6-4-3-5-7-19/h3-9,12-14H,10-11,15-17H2,1-2H3,(H,31,36)

InChIキー

TYUCHSBSQQKCNT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

溶解性

not available

製品の起源

United States

生物活性

N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound belonging to the quinazoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is C30H27N5O8C_{30}H_{27}N_5O_8, with a molecular weight of approximately 585.57 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds in the quinazoline family exhibit a variety of biological activities. The specific compound has shown promise in several areas:

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo...) has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Study : A study conducted on human breast cancer cells showed that treatment with N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo...) resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was found to activate caspase pathways leading to apoptosis .
  • Antimicrobial Evaluation : In a separate study focusing on antimicrobial activity, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains. The results indicated a dose-dependent response .

The biological activity of N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo...) can be attributed to its structural features that allow interaction with specific biological targets:

  • Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various kinases involved in cancer progression. This compound may inhibit key kinases that regulate cell cycle and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death through ROS-mediated pathways.

類似化合物との比較

Comparison with Structurally Related Compounds

Core Structural Analogues

The compound shares structural homology with several quinazolinone-based derivatives (Table 1). Key distinctions include:

  • Substituent Diversity: Unlike 2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-substituted acetamide derivatives (), which feature a sulfamoylphenyl group and thioether linkage, the target compound incorporates a 1,2,4-oxadiazole moiety.
  • Benzamide vs. Acetamide Linkages : Compared to 3,5-dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (), which uses a benzamide linker, the target compound’s acetamide side chain may confer greater conformational flexibility, influencing binding kinetics .

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Core Structure Key Substituents Biological Target (Hypothesized)
Target Compound Dioxoloquinazolinone 3-Phenyl-1,2,4-oxadiazole, dimethoxyphenethyl HDACs, kinase enzymes
2-[(4-Oxo-3-(4-sulfamoylphenyl)...acetamide Benzo[g]quinazolinone Sulfamoylphenyl, thioether Dihydrofolate reductase
3,5-Dimethoxy-N-[7-(4-methylphenyl)... Tetrahydroquinazolinone 4-Methylphenyl, benzamide Tyrosine kinase inhibitors

Computational and Analytical Comparisons

  • Molecular Networking: High-resolution MS/MS-based dereplication () could cluster the target compound with other quinazolinones based on fragmentation patterns. A high cosine score (>0.8) would suggest shared structural motifs, such as the dioxoloquinazolinone core, with analogues like those in and .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound may exhibit >60% similarity to HDAC inhibitors like SAHA, given its zinc-binding oxadiazole group and hydrophobic side chains. This aligns with aglaithioduline’s ~70% similarity to SAHA in pharmacokinetic properties .

Pharmacokinetic and Pharmacodynamic Profiles

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

  • Metabolic Stability : The 3,4-dimethoxyphenethyl group may reduce CYP450-mediated oxidation compared to simpler aryl groups in ’s derivatives .
  • Bioavailability : The oxadiazole ring’s electronegativity could enhance membrane permeability relative to benzamide derivatives (), though this may require in vitro validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。